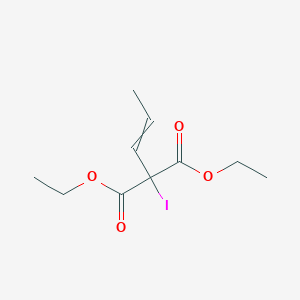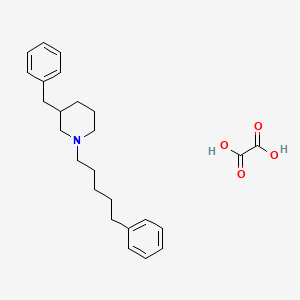
Oxalic acid--3-benzyl-1-(5-phenylpentyl)piperidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine (1/1): is a compound that combines the properties of oxalic acid and a piperidine derivative. Piperidine is a six-membered heterocyclic amine, widely used in the synthesis of pharmaceuticals due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine typically involves the reaction of 3-benzyl-1-(5-phenylpentyl)piperidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Reaction: Mixing equimolar amounts of 3-benzyl-1-(5-phenylpentyl)piperidine and oxalic acid in a suitable solvent, followed by heating to promote the reaction.
Catalytic Methods: Using catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch Reactors: Utilizing batch reactors to control the reaction parameters and ensure consistent product quality.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, allowing for better control over reaction conditions and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other reagents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Medicine: The compound’s piperidine moiety is known for its pharmacological activity. It is investigated for its potential use in treating various medical conditions, including neurological disorders and inflammation .
Industry: In the industrial sector, oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mecanismo De Acción
The mechanism of action of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
3-benzyl-1-(5-phenylpentyl)piperidine: A similar compound without the oxalic acid component, used in various chemical and pharmacological studies.
Oxalic acid derivatives: Other derivatives of oxalic acid with different substituents, used in industrial and research applications.
Uniqueness: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is unique due to its combination of oxalic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
161829-59-0 |
|---|---|
Fórmula molecular |
C25H33NO4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3-benzyl-1-(5-phenylpentyl)piperidine;oxalic acid |
InChI |
InChI=1S/C23H31N.C2H2O4/c1-4-11-21(12-5-1)13-8-3-9-17-24-18-10-16-23(20-24)19-22-14-6-2-7-15-22;3-1(4)2(5)6/h1-2,4-7,11-12,14-15,23H,3,8-10,13,16-20H2;(H,3,4)(H,5,6) |
Clave InChI |
IOUGYKJPSKEXOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


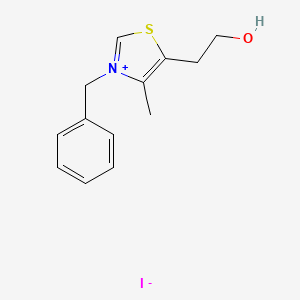
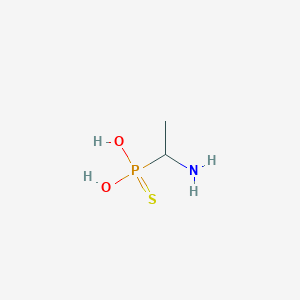
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
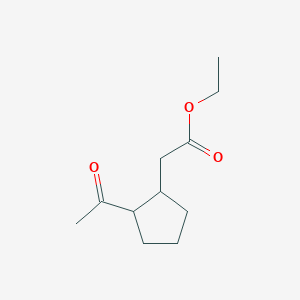
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

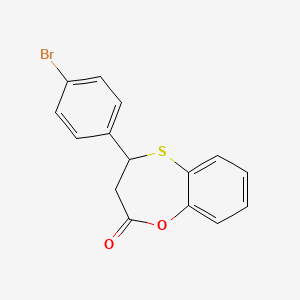
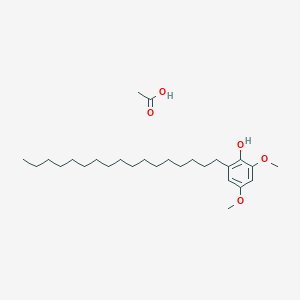
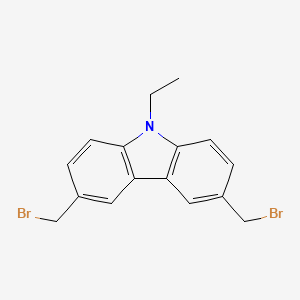
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
